molecular formula C26H21N3O2 B15028996 (5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B15028996
M. Wt: 407.5 g/mol
InChI Key: GSQRGHQPTNTRSR-HZHRSRAPSA-N
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Description

(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes an indole moiety, a phenyl group, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indole derivative, followed by the formation of the imidazolidine-2,4-dione core. The final step involves the condensation of the indole derivative with the imidazolidine-2,4-dione under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione: shares structural similarities with other indole derivatives and imidazolidine-2,4-diones.

    Indole derivatives: Compounds such as tryptophan and serotonin.

    Imidazolidine-2,4-diones: Compounds like hydantoin and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C26H21N3O2/c1-18-11-13-19(14-12-18)16-28-17-20(22-9-5-6-10-24(22)28)15-23-25(30)29(26(31)27-23)21-7-3-2-4-8-21/h2-15,17H,16H2,1H3,(H,27,31)/b23-15+

InChI Key

GSQRGHQPTNTRSR-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)C5=CC=CC=C5

Origin of Product

United States

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